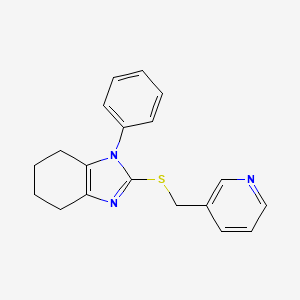
1-Phenyl-2-(pyridin-3-ylmethylsulfanyl)-4,5,6,7-tetrahydrobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(pyridin-3-ylmethylsulfanyl)-4,5,6,7-tetrahydrobenzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as PPMST and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of PPMST is not fully understood. However, it has been suggested that PPMST may inhibit the activity of enzymes involved in inflammation, cancer, and viral replication. PPMST has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. This inhibition may lead to the accumulation of proteins that are toxic to cancer cells or viruses.
Biochemical and Physiological Effects:
PPMST has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PPMST has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, PPMST has been shown to inhibit the replication of viruses such as HIV and HCV.
Advantages and Limitations for Lab Experiments
PPMST has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. PPMST has also been shown to have low toxicity in vitro and in vivo. However, there are limitations to using PPMST in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experiments. Additionally, PPMST has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of PPMST. One direction is to further elucidate the mechanism of action of PPMST. This will help to understand how PPMST inhibits the activity of enzymes involved in inflammation, cancer, and viral replication. Another direction is to study the pharmacokinetics and pharmacodynamics of PPMST in vivo. This will help to determine the potential therapeutic applications of PPMST in humans. Additionally, PPMST can be modified to improve its solubility and bioavailability, which may increase its potential as a therapeutic agent.
Conclusion:
PPMST is a chemical compound that has shown potential therapeutic applications in scientific research. It has been synthesized through various methods and has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. PPMST has been shown to inhibit the activity of enzymes involved in inflammation, cancer, and viral replication. However, there are limitations to using PPMST in lab experiments, and further research is needed to determine its potential therapeutic applications in humans.
Synthesis Methods
PPMST can be synthesized through various methods, including the reaction of 2-(pyridin-3-ylmethylsulfanyl)aniline with phenylacetylene in the presence of a palladium catalyst. Another method involves the reaction of 2-(pyridin-3-ylmethylsulfanyl)aniline with a ketone followed by a cyclization reaction. These methods have been optimized to produce high yields of PPMST.
Scientific Research Applications
PPMST has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. PPMST has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its ability to inhibit the replication of viruses such as HIV and HCV.
properties
IUPAC Name |
1-phenyl-2-(pyridin-3-ylmethylsulfanyl)-4,5,6,7-tetrahydrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S/c1-2-8-16(9-3-1)22-18-11-5-4-10-17(18)21-19(22)23-14-15-7-6-12-20-13-15/h1-3,6-9,12-13H,4-5,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLUPIIFCNFUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(N2C3=CC=CC=C3)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7a-methyl-5-oxo-N-[1-(oxolan-2-yl)ethyl]-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7564368.png)
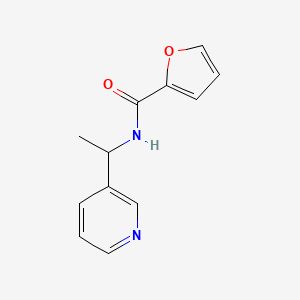
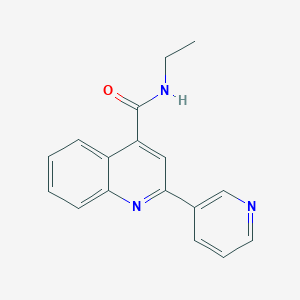
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]oxane-4-carboxamide](/img/structure/B7564379.png)
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7564384.png)


![4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7564403.png)
![4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564410.png)
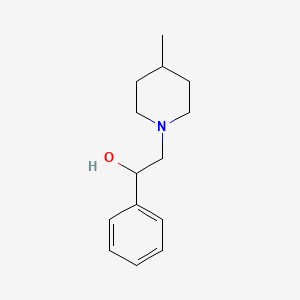
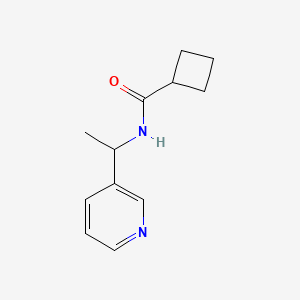
![1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7564433.png)
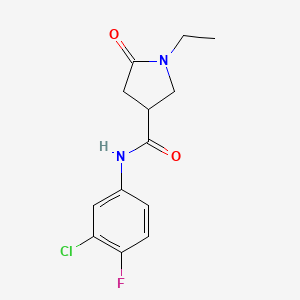
![4-[2-(4-Methylphenoxy)propanoyl]piperazin-2-one](/img/structure/B7564459.png)